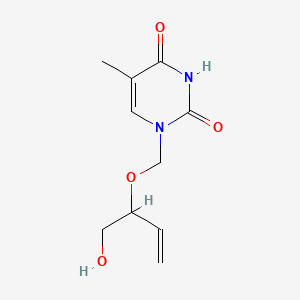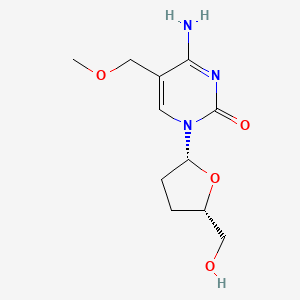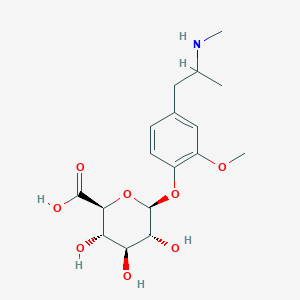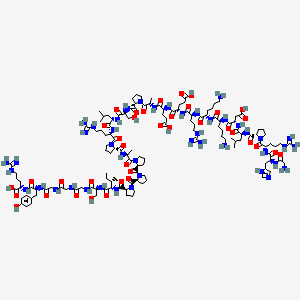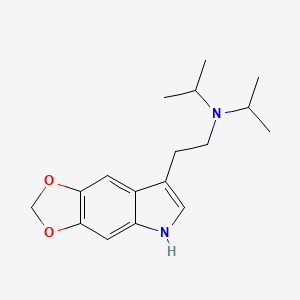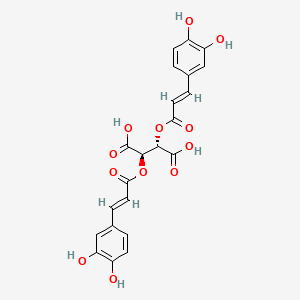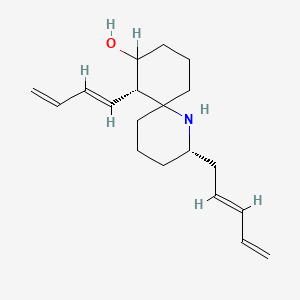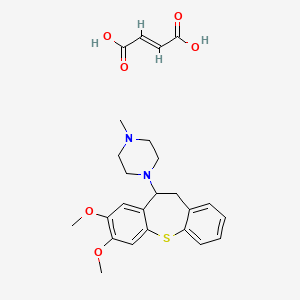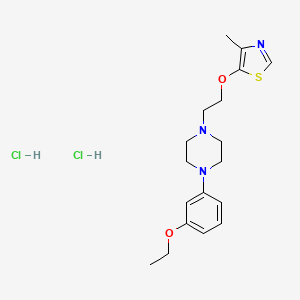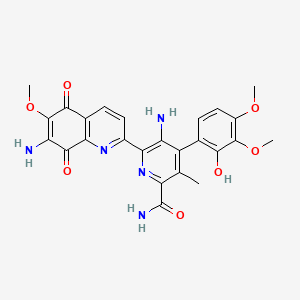
Streptonigrin amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Streptonigrin amide is a derivative of streptonigrin, an aminoquinone alkaloid isolated from the bacterium Streptomyces flocculus. Streptonigrin has been extensively studied for its potent antitumor and antibiotic properties. This compound retains many of these biological activities and has been the subject of various scientific investigations due to its potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of streptonigrin amide involves multiple steps, starting from the core structure of streptonigrin. One of the key steps in the synthesis is the formation of the pyridine ring, which can be achieved through ring-closing metathesis. This method has been optimized to produce high yields and involves the use of ethyl glyoxalate as a starting material . The synthesis typically involves 14 linear steps and achieves an overall yield of 11% .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Streptonigrin amide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or reduce its toxicity .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include metal cations such as zinc, copper, iron, manganese, cadmium, and gold. These metal cations facilitate the binding of this compound to DNA, which is a crucial step in its mechanism of action .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific conditions and reagents used. For example, the presence of metal cations can lead to the formation of semiquinone or hydroquinone intermediates, which are essential for its cytotoxic activity .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Streptonigrin amide exerts its effects by binding irreversibly to DNA in the presence of metal cations. This binding is followed by activation through a one- or two-electron reductase, with NAD(P)H as a cofactor, leading to the formation of semiquinone or hydroquinone intermediates. These intermediates are responsible for the cytotoxic effects of this compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Streptonigrin: The parent compound of streptonigrin amide, known for its potent antitumor and antibiotic properties.
Demethylstreptonigrin: A derivative with reduced antibacterial activity compared to streptonigrin.
Streptonigrin hydroxamic acid: Another derivative with weak antimicrobial activity.
Uniqueness
This compound is unique due to its specific modifications that enhance its binding to DNA and its cytotoxic activity. These modifications make it a valuable compound for scientific research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
99520-46-4 |
|---|---|
Molekularformel |
C25H23N5O7 |
Molekulargewicht |
505.5 g/mol |
IUPAC-Name |
5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C25H23N5O7/c1-9-14(10-6-8-13(35-2)23(36-3)20(10)31)15(26)19(30-17(9)25(28)34)12-7-5-11-18(29-12)22(33)16(27)24(37-4)21(11)32/h5-8,31H,26-27H2,1-4H3,(H2,28,34) |
InChI-Schlüssel |
MLMZLPRPSYOVAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(N=C1C(=O)N)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=C(C=C4)OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


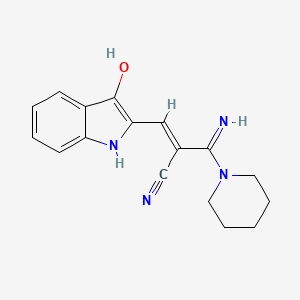


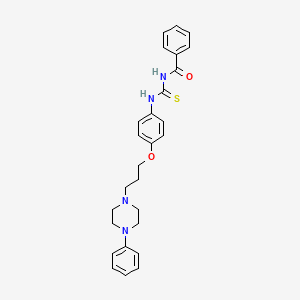
![Substanz NR. 336 [German]](/img/structure/B12784204.png)
